2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an ethoxycarbonyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The ethoxycarbonyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Hydroxy Derivatives: Oxidation can lead to the formation of hydroxy derivatives.
Substituted Pyrazoles: Substitution reactions yield various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The ethoxycarbonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid
- 2-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]propanoic acid
- 2-[4-(ethoxycarbonyl)-3-nitro-1H-imidazol-1-yl]propanoic acid
Uniqueness
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and ethoxycarbonyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6/c1-3-18-9(15)6-4-11(5(2)8(13)14)10-7(6)12(16)17/h4-5H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMCKYSXBZGAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1[N+](=O)[O-])C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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